molecular formula C11H14F3N3O B2987896 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine CAS No. 2034378-61-3

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

Numéro de catalogue: B2987896
Numéro CAS: 2034378-61-3
Poids moléculaire: 261.248
Clé InChI: VDXRCEMEBLLVDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various scientific fields due to its potential biological and chemical properties.

Méthodes De Préparation

The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is environmentally benign .

For industrial production, the synthesis might involve optimizing reaction conditions to increase yield and reduce costs. This could include using different solvents, catalysts, or reaction temperatures to achieve the desired product efficiently.

Analyse Des Réactions Chimiques

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Applications De Recherche Scientifique

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar compounds to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Activité Biologique

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C12H14F3N3OC_{12}H_{14}F_3N_3O with a molecular weight of approximately 299.26 g/mol. The structure features a morpholine ring substituted with both dimethyl and trifluoromethyl groups, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing trifluoromethyl groups can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.88CDK2 inhibition
Compound BHCT1160.95Aurora-A kinase inhibition
Compound CHepG20.71Apoptosis induction

These studies highlight the potential of trifluoromethyl-containing compounds in cancer therapy, suggesting that similar mechanisms may be applicable to this compound.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its interaction with dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Such inhibitory actions suggest potential applications in infectious disease management.

Table 2: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)0.067
Cyclin-dependent kinase 2 (CDK2)0.98

Case Studies

Case Study 1: Antitumor Activity
A study conducted by Insuasty et al. evaluated various substituted pyrazole derivatives for their anticancer activity against multiple cell lines including K-562 and UO-31. The results indicated that certain derivatives exhibited IC50 values as low as 0.04 µM, showcasing the effectiveness of structural modifications similar to those found in this compound.

Case Study 2: Infectious Disease Research
In another study focused on malaria treatment, compounds targeting DHODH demonstrated promising results in preclinical trials. The inhibition of this enzyme by structurally related compounds suggests that this compound may also serve as a potential therapeutic agent against malaria.

Propriétés

IUPAC Name

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXRCEMEBLLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.